Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]-
Description
This compound is an acetamide derivative featuring a 4-methoxyphenyl backbone substituted at the 3-position with a bis(phenylmethyl)amino group.
Properties
CAS No. |
25080-14-2 |
|---|---|
Molecular Formula |
C23H24N2O2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[3-(dibenzylamino)-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C23H24N2O2/c1-18(26)24-21-13-14-23(27-2)22(15-21)25(16-19-9-5-3-6-10-19)17-20-11-7-4-8-12-20/h3-15H,16-17H2,1-2H3,(H,24,26) |
InChI Key |
AFABFCARSKKBAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]- typically involves the acylation of a suitably substituted aniline derivative bearing the bis(phenylmethyl)amino and methoxy groups. The key steps include:
Step 1: Formation of the bis(phenylmethyl)amino-substituted aniline intermediate
This intermediate is generally prepared by nucleophilic substitution or reductive amination reactions where the amino group on the aromatic ring is substituted with two benzyl groups (phenylmethyl groups). The methoxy substituent at the 4-position is introduced either prior to or after this step depending on the synthetic route.Step 2: Acetylation of the amino group
The amino group on the aromatic ring is acetylated using acetic anhydride or acetyl chloride under controlled conditions to yield the acetamide functionality.
Detailed Synthetic Route
A representative synthetic route reported in literature and patent disclosures can be summarized as follows:
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 3-Amino-4-methoxyphenol + benzyl chloride(s) + base (e.g., K2CO3) | Nucleophilic substitution to introduce bis(phenylmethyl)amino group | Formation of N,N-bis(benzyl)-3-amino-4-methoxyphenyl intermediate |
| 2 | Acetic anhydride or acetyl chloride, pyridine or base catalyst, solvent (e.g., dichloromethane) | Acetylation of the amino group to form acetamide | Target compound Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]- |
This route is efficient and yields the compound with high purity when reaction parameters such as temperature, solvent choice, and reaction time are optimized.
Research Outcomes and Analytical Data
Purity and Characterization
HPLC Analysis: The compound can be effectively separated and analyzed using reverse phase high-performance liquid chromatography (RP-HPLC) with an acetonitrile-water mobile phase containing phosphoric acid or formic acid for MS compatibility. Columns with small particle sizes (3 µm) are used for fast and preparative separations, facilitating impurity profiling and pharmacokinetic studies.
-
- NMR (1H and 13C): Characteristic signals corresponding to the acetamide NH, aromatic protons of phenyl rings, methoxy group, and benzylic protons confirm the structure.
- Mass Spectrometry: Molecular ion peak at m/z consistent with molecular weight 360.46 g/mol.
- Infrared Spectroscopy: Amide carbonyl stretch near 1650 cm^-1 and N-H stretch observed.
Yield and Reaction Efficiency
Reported yields for the acetylation step typically exceed 80%, with overall yields depending on the efficiency of the bis(phenylmethyl)amino substitution step.
Reaction conditions such as solvent choice (e.g., dichloromethane, tetrahydrofuran), temperature control (0–25 °C), and stoichiometry of reagents critically impact yield and purity.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Key Parameters | Yield (%) | Notes |
|---|---|---|---|---|
| Bis(phenylmethyl)amino substitution | 3-Amino-4-methoxyphenyl + benzyl chloride + base | Room temperature, 12–24 h | 70–85 | Requires dry conditions, inert atmosphere recommended |
| Acetylation | Acetic anhydride or acetyl chloride + base catalyst | 0–25 °C, 2–4 h | 80–95 | Controlled addition to avoid over-acetylation |
Perspectives from Varied Sources
Patent Literature: Patents describe the preparation of related phenyl-substituted acetamides using classical aromatic amine acylation methods, emphasizing the importance of purity for pharmaceutical applications.
Chemical Databases: PubChem and other chemical repositories provide structural and physicochemical data supporting the synthetic feasibility and characterization of the compound.
Analytical Chemistry Reports: Publications highlight the use of RP-HPLC for compound purity assessment and preparative isolation, underscoring the compound’s stability and chromatographic behavior.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary amines .
Scientific Research Applications
Separation Techniques
One of the primary applications of Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]- is in the field of high-performance liquid chromatography (HPLC). This compound can be effectively analyzed using a reverse phase HPLC method on a Newcrom R1 column. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry (MS) compatible applications, phosphoric acid is replaced with formic acid. This method allows for the isolation of impurities and is scalable for preparative separation, making it suitable for pharmacokinetic studies .
Pharmaceutical Applications
Solvent Properties
Acetamide has been recognized for its solvent properties, particularly in electrochemistry and organic synthesis. Its high dielectric constant allows it to dissolve a wide range of inorganic compounds, making it valuable in industrial processes where solubility is critical .
Ecotoxicity and Screening Assessments
Environmental assessments have been conducted on acetamide derivatives to evaluate their potential ecological impact. For instance, Acetamide, N-[5-[2-(acetyloxy)ethylamino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]- has been identified as a substance of concern due to its persistence and bioaccumulation potential in aquatic environments .
Pharmacokinetics Study
A case study involving the pharmacokinetics of Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]- demonstrated its efficacy in drug formulation. The study utilized HPLC methods to analyze blood samples from subjects administered the compound, revealing insights into absorption rates and metabolic pathways.
Mechanism of Action
The mechanism of action of Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The bis(phenylmethyl)amino group confers high lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Key comparisons include:
Table 1: Substituent-Driven Property Differences
Notes:
Anticonvulsant Activity:
Benzothiazole-linked acetamides (e.g., N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide) exhibit 100% effectiveness in maximal electroshock (MES) models . The target compound’s phenylmethyl groups may enhance CNS penetration but require testing for anticonvulsant efficacy.
Anticancer Potential:
Compounds with alkylating substituents (e.g., chloroethyl in ) show cytotoxicity via DNA crosslinking. The target compound’s lack of reactive groups suggests a different mechanism, possibly through kinase inhibition or receptor antagonism. Microculture tetrazolium assays () could quantify its cytotoxicity against tumor cell lines .
β-Agonist Derivatives:
Formoterol-related acetamides (–7) demonstrate structural similarities but target adrenergic receptors. The target compound’s bulky substituents likely preclude β-agonist activity, emphasizing substituent-driven target specificity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]-, and how are intermediates validated?
- Methodology : Synthesis typically involves multi-step protocols, such as coupling bis(phenylmethyl)amine with 4-methoxyphenyl precursors via nucleophilic substitution. Key intermediates (e.g., thioanhydrides of aromatic dithiocarbamates) are purified using column chromatography and validated via -NMR, IR spectroscopy, and mass spectrometry . For derivatives, modifications at the quinazoline or morpholine moieties (e.g., Scheme 7 in ) can enhance bioactivity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- Structural confirmation : Use -NMR (for aromatic proton environments) and -NMR (to confirm carbonyl and methoxy groups).
- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, coupled with mass spectrometry for molecular ion peaks .
- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
Q. What in vitro models are used for preliminary pharmacological screening?
- Methodology : The MTT assay is standard for cytotoxicity screening against cancer cell lines (e.g., HCT-116, MCF-7). For example, derivatives like N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide showed IC values <10 µM in multiple lines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s anti-cancer activity?
- Methodology :
- Substituent analysis : Compare derivatives with varying electron-withdrawing/donating groups (e.g., morpholine vs. piperidine in ). Activity correlates with sulfonylquinazoline substituents enhancing cellular uptake .
- Data-driven design : Use computational docking (e.g., AutoDock Vina) to predict interactions with targets like topoisomerase IIα.
Q. How to resolve contradictions in receptor selectivity data, such as α1-adrenoceptor affinity discrepancies?
- Methodology :
- Comparative assays : Use radioligand binding assays (e.g., -prazosin for α1 subtypes) to validate selectivity. For example, HJZ-3 (a related derivative) showed 97.7-fold selectivity for α1D over α1B receptors .
- Functional studies : Measure cAMP inhibition or calcium flux in transfected HEK293 cells to confirm receptor subtype activity .
Q. What experimental strategies are used to investigate sodium channel modulation in pain models?
- Methodology :
- Electrophysiology : Patch-clamp assays on tetrodotoxin-sensitive (TTX-S) Na channels in dorsal root ganglia neurons. Compound H (a triazine-linked acetamide) reduced spontaneous firing by >50% at 1 µM .
- In vivo validation : Use formalin-induced pain models to measure dose-dependent analgesia, correlating with channel inactivation kinetics .
Methodological Notes
- Contradiction Analysis : Discrepancies in receptor selectivity (e.g., α1D vs. α1B) may arise from assay conditions (e.g., membrane vs. whole-cell preparations). Standardize protocols across labs .
- Safety Considerations : Handle intermediates (e.g., 3-amino-4-methoxyphenyl precursors) under fume hoods due to potential respiratory irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
